molecular formula C11H14 B072869 3-(2,6-Dimethylphenyl)-1-propene CAS No. 1587-05-9

3-(2,6-Dimethylphenyl)-1-propene

Cat. No.: B072869
CAS No.: 1587-05-9
M. Wt: 146.23 g/mol
InChI Key: DPIFGUSZRIMEPH-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,6-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1-propene typically involves the alkylation of 2,6-dimethylphenyl derivatives. One common method is the reaction of 2,6-dimethylphenylmagnesium bromide with allyl bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2,6-Dimethylphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1-propene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethylphenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity compared to other 2,6-dimethylphenyl derivatives. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

1,3-dimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-6-11-9(2)7-5-8-10(11)3/h4-5,7-8H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIFGUSZRIMEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568803
Record name 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-05-9
Record name 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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